molecular formula C14H13N3O4 B14208232 2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide CAS No. 830334-28-6

2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide

Cat. No.: B14208232
CAS No.: 830334-28-6
M. Wt: 287.27 g/mol
InChI Key: VCGLGCMWVXWYBP-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide is an organic compound that features a benzodioxole moiety linked to a pyridine ring via a methoxy group and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide is unique due to its combination of a benzodioxole moiety with a pyridine ring and a carbohydrazide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

830334-28-6

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethoxy)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H13N3O4/c15-17-13(18)10-2-1-5-16-14(10)19-7-9-3-4-11-12(6-9)21-8-20-11/h1-6H,7-8,15H2,(H,17,18)

InChI Key

VCGLGCMWVXWYBP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=C(C=CC=N3)C(=O)NN

Origin of Product

United States

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